Cas no 51909-61-6 (D-Streptamine,O-2-amino-2,3,4,6-tetradeoxy-6-(methylamino)-a-D-glycero-hex-4-enopyranosyl-(1®4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)]-2-deoxy-)

D-Streptamine,O-2-amino-2,3,4,6-tetradeoxy-6-(methylamino)-a-D-glycero-hex-4-enopyranosyl-(1®4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)]-2-deoxy- structure
51909-61-6 structure
Product Name:D-Streptamine,O-2-amino-2,3,4,6-tetradeoxy-6-(methylamino)-a-D-glycero-hex-4-enopyranosyl-(1®4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)]-2-deoxy-
CAS-nummer:51909-61-6
MF:C20H39N5O7
MW:461.552965402603
CID:376282
PubChem ID:171087
Update Time:2025-04-19

D-Streptamine,O-2-amino-2,3,4,6-tetradeoxy-6-(methylamino)-a-D-glycero-hex-4-enopyranosyl-(1®4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)]-2-deoxy- Chemische en fysische eigenschappen

Naam en identificatie

    • 2-[4,6-diamino-3-[[3-amino-6-(methylaminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
    • 6'-N-methylsisomicin
    • D-Streptamine,O-2-amino-2,3,4,6-tetradeoxy-6-(methylamino)-a-D-glycero-hex-4-enopyranosyl-(1&reg
    • D-Streptamine, O-2-amino-2,3,4,6-tetradeoxy-6-(methylamino)-alpha-D-glycero-hex-4-enopyranosyl-(1-4)-O-(3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl-(1-6))-2-deoxy-
    • BRN 1334233
    • 4,6-diamino-3-({3-amino-6-[(methylamino)methyl]-3,4-dihydro-2H-pyran-2-yl}oxy)-2-hydroxycyclohexyl 3-deoxy-4-C-methyl-3-(methylamino)pentopyranoside
    • Antibiotic G-52
    • Sch-17726
    • DTXSID00966233
    • 51909-61-6
    • G 52
    • D-Streptamine,O-2-amino-2,3,4,6-tetradeoxy-6-(methylamino)-a-D-glycero-hex-4-enopyranosyl-(1®4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)]-2-deoxy-
    • Inchi: 1S/C20H39N5O7/c1-20(28)8-29-19(14(27)17(20)25-3)32-16-12(23)6-11(22)15(13(16)26)31-18-10(21)5-4-9(30-18)7-24-2/h4,10-19,24-28H,5-8,21-23H2,1-3H3
    • InChI-sleutel: ARCVBMPERJRMKB-UHFFFAOYSA-N
    • LACHT: O(C1C(C(C(C)(CO1)O)NC)O)C1C(CC(C(C1O)OC1C(CC=C(CNC)O1)N)N)N

Berekende eigenschappen

  • Exacte massa: 461.28494860g/mol
  • Monoisotopische massa: 461.28494860g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 8
  • Aantal waterstofbondacceptatoren: 12
  • Zware atoomtelling: 32
  • Aantal draaibare bindingen: 7
  • Complexiteit: 658
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 11
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: none
  • XLogP3: -4.6
  • Topologisch pooloppervlak: 200Ų

Experimentele eigenschappen

  • Dichtheid: 1.2584 (rough estimate)
  • Kookpunt: 566.04°C (rough estimate)
  • Brekindex: 1.7600 (estimate)
Aanbevolen leveranciers
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
烟台朗裕新材料科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie